3-(1-Phenethyl-piperidin-4-yl)-2-phenyl-1H-indole
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Overview
Description
3-(1-Phenethyl-piperidin-4-yl)-2-phenyl-1H-indole is a complex organic compound that features a piperidine ring substituted with a phenethyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenethyl-piperidin-4-yl)-2-phenyl-1H-indole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Petrenko-Kritschenko reaction, which involves the combination of an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine.
Substitution with Phenethyl Group: The phenethyl group can be introduced via an SN2 substitution reaction, where phenethyl bromide reacts with 4-piperidinone in the presence of a phase transfer catalyst.
Indole Formation: The indole moiety can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the indole moiety or reduce any nitro groups present.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the indole moiety.
Substitution: Various substituted derivatives of the phenethyl group.
Scientific Research Applications
3-(1-Phenethyl-piperidin-4-yl)-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its analgesic and anesthetic properties.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and anesthetic effects. The molecular targets include the mu-opioid receptor, and the pathways involved are related to the inhibition of pain signal transmission .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar piperidine structure.
N-Phenethyl-4-piperidone: A precursor in the synthesis of various analgesic compounds.
N-(1-Phenethyl-piperidin-4-yl)-N-phenylacetamide: Another fentanyl analog with similar pharmacological properties.
Uniqueness
3-(1-Phenethyl-piperidin-4-yl)-2-phenyl-1H-indole is unique due to the presence of the indole moiety, which can impart different pharmacological properties compared to other fentanyl analogs. This structural difference may lead to variations in receptor binding affinity and efficacy, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H28N2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-phenyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1H-indole |
InChI |
InChI=1S/C27H28N2/c1-3-9-21(10-4-1)15-18-29-19-16-22(17-20-29)26-24-13-7-8-14-25(24)28-27(26)23-11-5-2-6-12-23/h1-14,22,28H,15-20H2 |
InChI Key |
MONKRYYJEIHBRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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